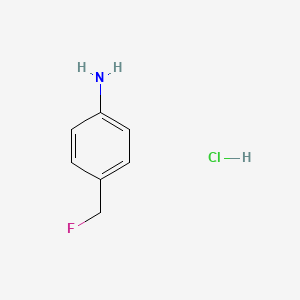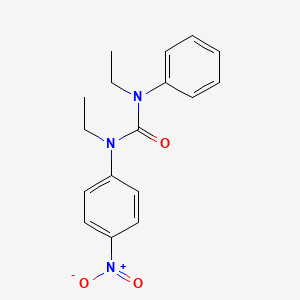
1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea is an organic compound with the molecular formula C17H18N4O5 It is a derivative of urea, where the hydrogen atoms are replaced by diethyl, 4-nitrophenyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea typically involves the reaction of 4-nitroaniline with diethyl carbonate in the presence of a base, followed by the reaction with phenyl isocyanate. The reaction conditions often include:
Temperature: The reactions are usually carried out at elevated temperatures, around 80-100°C.
Solvent: Common solvents used include methanol or ethanol.
Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors can also enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens or nitro groups, Lewis acids as catalysts.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction of Nitro Group: 1,3-Diethyl-1-(4-aminophenyl)-3-phenylurea.
Substitution Reactions: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Diethylamine, 4-nitroaniline, and phenyl isocyanate.
Aplicaciones Científicas De Investigación
1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of bioactive compounds with potential antibacterial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: Its derivatives are studied for their interactions with biological macromolecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diethyl-1,3-bis(4-nitrophenyl)urea: Similar structure but with an additional nitrophenyl group.
1,3-Diethyl-3-phenylurea: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
1,3-Diphenylurea: Contains two phenyl groups instead of diethyl and nitrophenyl groups.
Uniqueness
1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea is unique due to the presence of both diethyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for specific interactions with biological targets and the potential for diverse applications in research and industry.
Propiedades
Número CAS |
24827-78-9 |
|---|---|
Fórmula molecular |
C17H19N3O3 |
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
1,3-diethyl-1-(4-nitrophenyl)-3-phenylurea |
InChI |
InChI=1S/C17H19N3O3/c1-3-18(14-8-6-5-7-9-14)17(21)19(4-2)15-10-12-16(13-11-15)20(22)23/h5-13H,3-4H2,1-2H3 |
Clave InChI |
MWQXCGJYCCBRJK-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1)C(=O)N(CC)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde](/img/structure/B15291508.png)
![1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B15291513.png)
![4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15291521.png)
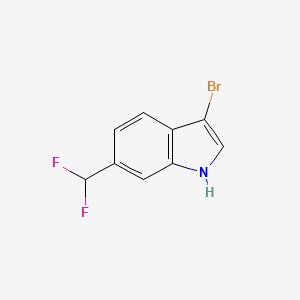
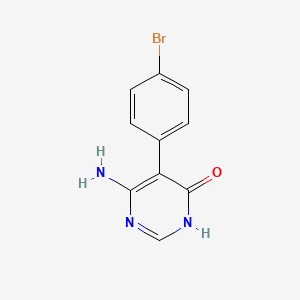
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline](/img/structure/B15291543.png)
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B15291548.png)
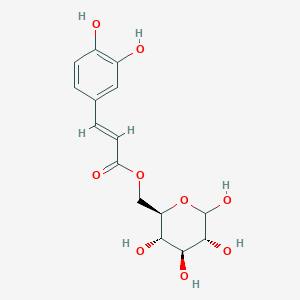
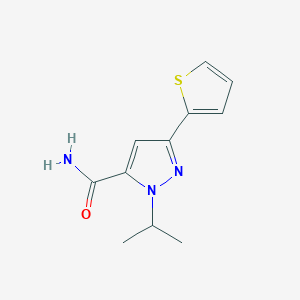

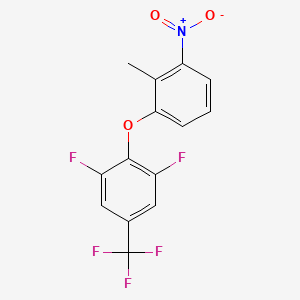

![1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15291598.png)
